4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)butanamide
描述
This compound features a pyridazinone core substituted at position 3 with a 4-ethoxyphenyl group. A butanamide chain connects the pyridazinone to an N-(2-(trifluoromethyl)phenyl) moiety. The ethoxy group (-OCH₂CH₃) contributes electron-donating resonance effects, while the trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent.
属性
IUPAC Name |
4-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N3O3/c1-2-32-17-11-9-16(10-12-17)19-13-14-22(31)29(28-19)15-5-8-21(30)27-20-7-4-3-6-18(20)23(24,25)26/h3-4,6-7,9-14H,2,5,8,15H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPQMXHZVXMQRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)butanamide , identified by its CAS number 946216-39-3 , is a synthetic organic molecule belonging to the class of pyridazinone derivatives. This compound has garnered attention for its potential biological activities, particularly in the context of anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 448.5 g/mol . The structure features a pyridazine ring, an ethoxyphenyl group, and a trifluoromethyl-substituted phenyl moiety, which are significant for its biological activity.
The biological activity of this compound is hypothesized to stem from its interaction with various cellular targets, including enzymes and receptors involved in cancer cell proliferation and survival. The presence of the pyridazinone core is thought to contribute to its lipophilicity, enhancing cellular permeability and bioavailability.
Anticancer Activity
Recent studies have focused on the cytotoxic effects of related compounds within the pyridazinone class. For instance, derivatives containing similar structural motifs have shown promising results against various cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
In these studies, the cytotoxic activity was typically evaluated using the MTT assay, which measures cell viability after treatment with the compounds.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3d | HeLa | 29 |
| 3d | MCF-7 | 73 |
The compound 3d , which contains structural similarities to 4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)butanamide, exhibited significant cytotoxicity, indicating that modifications in the structure can influence biological activity .
Mechanistic Insights
Preliminary mechanistic studies suggest that compounds with similar structures may induce apoptosis in cancer cells through pathways involving nitric oxide (NO) release and other signaling mechanisms. The antiproliferative activity observed could be linked to the modulation of specific molecular targets that are critical for cancer cell survival .
Case Studies and Research Findings
Several research articles have documented the synthesis and biological evaluation of pyridazinone derivatives. For example:
- Cytotoxic Evaluation : A study demonstrated that certain derivatives showed enhanced cytotoxicity due to their ability to interact with biological targets effectively .
- Structure-Activity Relationship (SAR) : The relationship between structural modifications and biological activity was explored, highlighting how specific substitutions can enhance or diminish efficacy against cancer cell lines .
相似化合物的比较
Comparison with Structural Analogs
Substituent Variations on the Pyridazinone Core
a) N-(4-Fluorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide ()
- Structural Differences: Pyridazinone C3 substituent: 4-methylphenyl (electron-donating via inductive effects) vs. 4-ethoxyphenyl (electron-donating via resonance). Amide-linked aryl group: 4-fluorophenyl (electron-withdrawing) vs. 2-(trifluoromethyl)phenyl (stronger electron-withdrawing).
- Implications :
b) Antipyrine/Pyridazinone Hybrids ()
Examples include compounds 6e–6h , which feature piperazine-linked halogenated phenyl groups (e.g., 4-chlorophenyl, 4-fluorophenyl) and shorter propanamide chains.
- Structural Differences: Chain Length: Butanamide (target) vs. propanamide (), affecting molecular flexibility and binding pocket accommodation. Pyridazinone Substituents: Piperazine-linked halophenyl groups () vs. direct 4-ethoxyphenyl substitution (target).
- Synthetic Yields: compounds show moderate yields (42–62%), suggesting steric or electronic challenges during synthesis.
Physicochemical Properties
Table 1: Key Functional Group Absorptions (IR Data)
Table 2: Substituent Effects on Lipophilicity
*LogP estimated using substituent contribution models.
常见问题
Q. Example SAR Table
| Substituent (R₁) | Trifluoromethyl (R₂) | IC₅₀ (EGFR, nM) |
|---|---|---|
| 4-Ethoxy | Yes | 12.3 ± 1.2 |
| 4-Methoxy | Yes | 18.7 ± 2.1 |
| 4-Ethoxy | No | 45.6 ± 3.8 |
Advanced: What strategies mitigate metabolic instability observed in pyridazinone derivatives during pharmacokinetic studies?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated ethoxy) to enhance plasma stability .
- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in preclinical models to reduce first-pass metabolism .
- Formulation Optimization : Use lipid-based nanoemulsions to improve oral bioavailability (e.g., 2.5-fold increase in AUC) .
Advanced: How can contradictions in reported biological activities between similar pyridazinone derivatives be resolved?
Methodological Answer:
- Standardized Assay Conditions : Re-evaluate activity under uniform protocols (e.g., ATP concentration in kinase assays) .
- Metabolite Profiling : Identify active/inactive metabolites via LC-MS/MS to explain discrepancies in in vivo vs. in vitro data .
- Cross-Laboratory Validation : Collaborate with independent labs to replicate key findings (e.g., antimicrobial MIC values) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
